
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features an indane skeleton, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and a hydroxyl group on the indane structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: Indanone is reduced to (S)-1-Amino-2,3-Dihydro-1H-Indene using a chiral reducing agent such as (S)-CBS catalyst.
Hydroxylation: The resulting compound is then hydroxylated at the 5-position using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides or acyl chlorides, base such as sodium hydride (NaH).
Major Products:
Oxidation: 1-Amino-2,3-Dihydro-1H-Inden-5-one.
Reduction: 1-Amino-2,3-Dihydro-1H-Indane.
Substitution: Various ethers or esters depending on the electrophile used.
Applications De Recherche Scientifique
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: The compound is used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired pharmacological effects.
Comparaison Avec Des Composés Similaires
1-Amino-2,3-Dihydro-1H-Indene: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
1-Hydroxy-2,3-Dihydro-1H-Indene: Lacks the amino group, affecting its interaction with biological targets.
1-Amino-2,3-Dihydro-1H-Inden-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is unique due to the presence of both amino and hydroxyl groups on the indane skeleton. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(1S)-1-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9,11H,1,4,10H2/t9-/m0/s1 |
Clé InChI |
BYWKFVGAEAECSB-VIFPVBQESA-N |
SMILES isomérique |
C1CC2=C([C@H]1N)C=CC(=C2)O |
SMILES canonique |
C1CC2=C(C1N)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-6-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13040085.png)

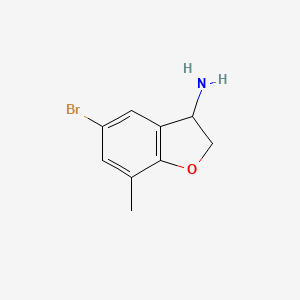

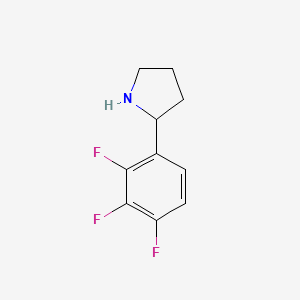

![4-(2-Methoxyphenyl)-2-methylimidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13040137.png)
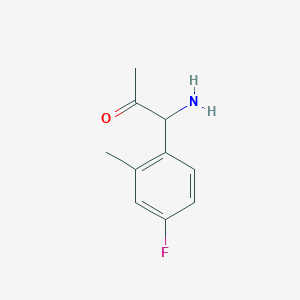

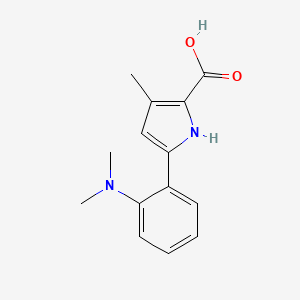
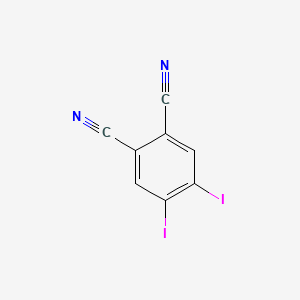

![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)

